N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methanesulfonamide group attached to a phenyl ring
Properties
Molecular Formula |
C11H12F3NO3S |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H12F3NO3S/c1-19(16,17)15-10-5-4-8(18-7-2-3-7)6-9(10)11(12,13)14/h4-7,15H,2-3H2,1H3 |
InChI Key |
QGIBBLIVWTYHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the sulfonamide formation using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The cyclopropoxy group can provide steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N-Phenyltrifluoromethanesulfonimide
Uniqueness
N-(4-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which is not commonly found in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
